4-(Chloroacetyl)morpholine

Description

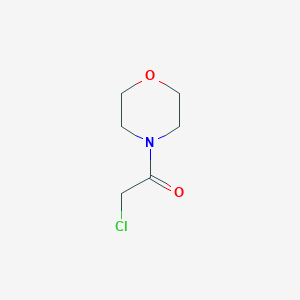

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQRPXBBBOXHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073258 | |

| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440-61-5 | |

| Record name | 4-(Chloroacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1440-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloroacetyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Chloroacetyl)morpholine synthesis from morpholine and chloroacetyl chloride

An In-depth Technical Guide to the Synthesis of 4-(Chloroacetyl)morpholine

A Senior Application Scientist's Perspective on a Cornerstone Acylation Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The synthesis is achieved through the acylation of morpholine with chloroacetyl chloride. This document delves into the underlying chemical principles, provides a detailed and optimized experimental protocol, and outlines critical safety considerations. Furthermore, it covers the analytical techniques for the characterization and quality control of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough and practical understanding of this important transformation.

Introduction: The Significance of this compound

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a versatile building block in organic synthesis.[3][4] Its derivatives are integral to a wide array of biologically active molecules, including antibacterial, anticancer, and analgesic agents.[5] The introduction of a chloroacetyl group onto the morpholine nitrogen atom yields this compound, a key intermediate that leverages the reactivity of the chloroacetyl moiety for further functionalization. This compound serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), such as the anti-inflammatory and antidepressant drugs.[1]

The synthesis of this compound from morpholine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[6][7][8][9] This reaction class is fundamental in organic chemistry for the formation of amides from amines and acid chlorides.[6][7][8][9] A thorough understanding of the reaction mechanism, optimal conditions, and potential pitfalls is essential for achieving high yields and purity.

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6][7][10]

The overall balanced chemical equation for the reaction is as follows:

C₄H₉NO + ClCOCH₂Cl + (C₂H₅)₃N → C₆H₁₀ClNO₂ + (C₂H₅)₃N·HCl

Diagram of the Reaction Mechanism:

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of best practices derived from established literature procedures, designed for safety, efficiency, and high yield.[5][11][12]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |

| Morpholine | 87.12 | 0.1 | 8.71 | 8.6 |

| Chloroacetyl chloride | 112.94 | 0.1 | 11.29 | 7.9 |

| Triethylamine | 101.19 | 0.11 | 11.13 | 15.3 |

| Diethyl ether (anhydrous) | 74.12 | - | - | 150 |

| Ethanol | 46.07 | - | - | As needed for recrystallization |

| Water | 18.02 | - | - | As needed for recrystallization & washing |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Condenser (optional, for moisture protection)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. The apparatus should be under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloroacetyl chloride.

-

Charging the Flask: To the flask, add morpholine (8.71 g, 0.1 mol), triethylamine (11.13 g, 0.11 mol), and 100 mL of anhydrous diethyl ether.

-

Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (11.29 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture. A white solid precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with two portions of cold water (2 x 50 mL) to remove triethylammonium hydrochloride and any unreacted starting materials.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Safety and Hazard Management

A rigorous adherence to safety protocols is paramount when performing this synthesis due to the hazardous nature of the reagents involved.

-

Chloroacetyl Chloride: This substance is highly corrosive, a lachrymator, and toxic upon inhalation or skin contact.[13][14][15] It reacts violently with water to produce hydrochloric acid and chloroacetic acid.[16] Always handle chloroacetyl chloride in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[17][18][19] An emergency eyewash and safety shower must be readily accessible.[18][19] In case of skin contact, immediately flush with copious amounts of water.[20]

-

Morpholine: Morpholine is a flammable and corrosive liquid.[21] It can cause severe skin and eye irritation. Handle with appropriate PPE in a fume hood.

-

Triethylamine: This is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.

-

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | White to pale yellow crystalline solid[22] |

| Melting Point | 29-32 °C[22] |

| Molecular Formula | C₆H₁₀ClNO₂[23] |

| Molar Mass | 163.60 g/mol [23] |

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides confirmation of the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (amide): A strong absorption band around 1650-1670 cm⁻¹.

-

C-N stretch: Around 1430-1450 cm⁻¹.

-

C-O-C stretch (ether): In the region of 1110-1120 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

-

~3.6-3.8 ppm (triplet, 4H): Protons on the carbons adjacent to the oxygen atom in the morpholine ring (-O-CH ₂-).

-

~3.4-3.6 ppm (triplet, 4H): Protons on the carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH ₂-).

-

~4.1-4.3 ppm (singlet, 2H): Protons of the chloroacetyl group (-CO-CH ₂-Cl).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. Expected chemical shifts (in ppm) are:

-

~165-167 ppm: Carbonyl carbon (-C =O).

-

~66-68 ppm: Carbons adjacent to the oxygen in the morpholine ring (-O-C H₂-).

-

~42-46 ppm: Carbons adjacent to the nitrogen in the morpholine ring (-N-C H₂-).

-

~41-43 ppm: Carbon of the chloroacetyl group (-CO-C H₂-Cl).

-

-

Conclusion

The synthesis of this compound from morpholine and chloroacetyl chloride is a robust and well-established procedure. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate. The analytical methods outlined provide a clear pathway for the confirmation of product identity and purity, ensuring its suitability for subsequent synthetic applications.

References

- Khammas, S. J., & Hamood, A. J. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.

- New Jersey Department of Health and Senior Services. (1999). Hazard Summary: Chloroacetyl Chloride.

- ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.

- Wikipedia. (n.d.). Morpholine.

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

- ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans?.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Ataman Kimya. (2025).

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Ataman Kimya. (2025). MORPHOLINE (CAS 110-91-8).

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- BASF. (2022). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- Ataman Kimya. (n.d.). MORPHOLINE (Cas 110-91-8).

- National Oceanic and Atmospheric Administration. (n.d.). CHLOROACETYL CHLORIDE. CAMEO Chemicals.

- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). 1988 OSHA PEL Project - Chloroacetyl Chloride.

- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.

- Fisher Scientific. (2010).

- Fisher Scientific. (2024).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)

- National Oceanic and Atmospheric Administration. (n.d.). CHLOROACETYL CHLORIDE. CAMEO Chemicals.

- KPL International Limited. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)

- National Institute of Standards and Technology. (n.d.). N-Acryloylmorpholine. NIST Chemistry WebBook.

- Organic Syntheses. (n.d.). Procedure.

- ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2016).

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- National Institute of Standards and Technology. (n.d.). N-Formylmorpholine. NIST Chemistry WebBook.

- BenchChem. (2025). A Comparative Guide to Spectroscopic Techniques for Identifying 4-Methylmorpholine Impurities.

- ResearchGate. (n.d.).

- apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5)

- ResearchGate. (2016).

- Thermo Fisher Scientific. (n.d.). This compound, 97+%.

- ACD/Labs. (2008).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1440-61-5.

- National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.

- Pharmaffiliates. (n.d.). CAS No : 1440-61-5 | Product Name : this compound.

- PubMed. (n.d.).

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. apicule.com [apicule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. jocpr.com [jocpr.com]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. Schotten-Baumann Reaction [organic-chemistry.org]

- 11. jocpr.com [jocpr.com]

- 12. jocpr.com [jocpr.com]

- 13. nj.gov [nj.gov]

- 14. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

- 15. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. lobachemie.com [lobachemie.com]

- 18. fishersci.com [fishersci.com]

- 19. kscl.co.in [kscl.co.in]

- 20. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. polybluechem.com [polybluechem.com]

- 22. B21548.03 [thermofisher.com]

- 23. spectrabase.com [spectrabase.com]

A-Z Guide to the Synthesis of 4-(Chloroacetyl)morpholine: Mechanism, Protocol, and Optimization

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 4-(chloroacetyl)morpholine, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] We will delve into the core reaction mechanism, provide a detailed and reproducible experimental protocol, and discuss key parameters for process optimization, ensuring scientific integrity and practical applicability for professionals in drug development and chemical research.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule featuring a reactive chloroacetyl group and a stable morpholine moiety.[2] This unique structure makes it an invaluable building block in medicinal chemistry. The morpholine ring is a privileged scaffold found in numerous approved drugs, imparting favorable properties such as aqueous solubility and metabolic stability. The chloroacetyl group, an effective electrophile, allows for straightforward N-alkylation reactions with various nucleophiles to construct more complex molecular architectures. Its role as a key intermediate is well-documented in the synthesis of pharmaceuticals, including anti-inflammatory agents, antidepressants, and antifungals.[1]

Core Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from morpholine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution reaction.[3][4] This process is frequently carried out under Schotten-Baumann conditions , which utilize a base to neutralize the acidic byproduct, driving the reaction to completion.[5][6][7]

The mechanism proceeds through three critical steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the secondary amine nitrogen of morpholine acting as a nucleophile. This nucleophile attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3][4][6] This step is favored due to the significant partial positive charge on the carbonyl carbon, induced by the electron-withdrawing effects of both the oxygen and chlorine atoms.

-

Formation of the Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate.[5][6] In this species, the carbonyl oxygen bears a negative charge, and the morpholine nitrogen carries a positive charge.

-

Collapse and Proton Transfer: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group. This yields a protonated amide intermediate. A base, such as triethylamine (Et₃N) or sodium hydroxide, then abstracts the proton from the nitrogen atom to neutralize the positive charge, yielding the final product, this compound, and a salt byproduct (e.g., triethylammonium chloride).[3][5] The neutralization of the generated acid (HCl) is crucial, as its presence would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.[7]

The following diagram illustrates the step-by-step molecular transformations in the synthesis of this compound.

Caption: Nucleophilic acyl substitution pathway for this compound synthesis.

Field-Proven Experimental Protocol

This protocol is based on established literature procedures and is designed for high yield and purity.[3]

3.1 Materials and Equipment

-

Reagents: Morpholine, Chloroacetyl chloride, Triethylamine (Et₃N), Diethyl ether (or Dichloromethane), Crushed ice, Ethanol, Water.

-

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, Buchner funnel, filtration flask, standard laboratory glassware.

3.2 Step-by-Step Methodology

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq.) and triethylamine (1.0 eq.) in a suitable solvent such as diethyl ether or dichloromethane.

-

Controlling Temperature (Critical Step): Cool the reaction mixture to 0-5°C using an ice bath. This is a crucial step to control the exothermicity of the acylation reaction and to minimize potential side reactions, such as the hydrolysis of chloroacetyl chloride.

-

Reagent Addition: Add chloroacetyl chloride (1.0 eq.), dissolved in the same solvent, drop-wise to the stirred morpholine solution via the dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Subsequently, remove the ice bath and continue stirring at room temperature for 4-6 hours to ensure the reaction goes to completion.[3]

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. This step precipitates the product and dissolves the triethylammonium chloride byproduct.

-

Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.[3]

Optimization and Process Considerations

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact, providing a basis for process optimization.

| Parameter | Options | Rationale & Impact on Yield/Purity |

| Solvent | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF) | An aprotic solvent is essential to prevent reaction with the highly reactive chloroacetyl chloride. DCM is often preferred for its ability to dissolve reactants and byproducts effectively.[4][8] |

| Base | Triethylamine (Et₃N), Pyridine, Aq. NaOH / K₂CO₃ | An organic base like Et₃N is soluble in the organic phase and effectively scavenges the HCl byproduct.[3][9] An inorganic base in a biphasic (water/organic) system (Schotten-Baumann conditions) can also be used, which simplifies byproduct removal as the salt remains in the aqueous phase.[6][8] |

| Temperature | 0-10°C during addition, then Room Temperature | Low initial temperature is critical to control the reaction rate and prevent degradation of the acid chloride. Allowing the reaction to warm to room temperature ensures completion.[3] |

| Stoichiometry | Near-equimolar (1.0-1.05 eq. of each reactant) | Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to purification challenges. |

Conclusion

The synthesis of this compound via the acylation of morpholine is a robust and well-understood chemical transformation fundamental to pharmaceutical manufacturing. A thorough understanding of the nucleophilic acyl substitution mechanism, coupled with precise control over key experimental parameters such as temperature, solvent, and base selection, is paramount for achieving high yields and purity. The protocol and optimization data presented in this guide offer a validated framework for researchers and drug development professionals to successfully and efficiently synthesize this vital chemical intermediate.

References

-

Khammas, S. J., & Hamood, A. J. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Khammas, S. J., & Hamood, A. J. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]

-

Apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. CAS 1440-61-5: this compound | CymitQuimica [cymitquimica.com]

- 3. jocpr.com [jocpr.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloroacetyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 4-(Chloroacetyl)morpholine, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and other high-value chemicals.[1] Its unique structural features—a reactive α-chloroacetyl group and a stable morpholine ring—endow it with a specific reactivity profile that is both an asset and a consideration in synthetic design. This guide, intended for the discerning researcher and development scientist, provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind these properties, offering field-proven insights into their determination and practical implications.

Chemical Identity and Molecular Structure

This compound, systematically named 2-chloro-1-(morpholin-4-yl)ethan-1-one, is a white to pale yellow crystalline solid at room temperature. Its molecular structure is characterized by a morpholine ring N-acylated with a chloroacetyl group.

Molecular Formula: C₆H₁₀ClNO₂[1][2][3][4]

Molecular Weight: 163.60 g/mol [1][2][3][4]

CAS Number: 1440-61-5[1][2][3][4][5]

The presence of both a reactive electrophilic center at the carbon bearing the chlorine atom and a nucleophilic nitrogen atom within the morpholine ring (though its nucleophilicity is attenuated by the adjacent carbonyl group) dictates its chemical behavior and utility in synthesis.

Core Physicochemical Properties: A Quantitative Overview

A precise understanding of the physical constants of this compound is essential for its effective use in process development, formulation, and quality control. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Appearance | White to pale yellow or pale cream crystals or powder | |

| Melting Point | 26-30 °C | [6] |

| Boiling Point | 152-160 °C at 6 Torr | |

| Density | 1.257 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.512 | [6] |

| Flash Point | > 110 °C (> 230 °F) |

These properties indicate that this compound is a low-melting solid with a relatively high boiling point, suggesting low volatility under standard laboratory conditions. Its density being greater than water is a practical consideration for handling and in biphasic reaction systems.

Solubility Profile: Guiding Solvent Selection

The solubility of a reagent is a critical parameter for reaction design, purification, and formulation. The following table provides a qualitative solubility profile of this compound in a range of common laboratory solvents.

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble, may hydrolyze | The polar morpholine and carbonyl groups provide some affinity for water, but the overall molecule has significant nonpolar character. Hydrolysis of the chloroacetyl group can occur. |

| Ethanol | Soluble | [7] The polar hydroxyl group of ethanol can hydrogen bond with the oxygen and nitrogen atoms of this compound, and its alkyl chain provides some nonpolar character, leading to good solubility. |

| Methanol | Soluble | Similar to ethanol, the polarity of methanol facilitates dissolution. |

| Acetone | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar functionalities of the molecule. |

| Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. |

| Chloroform | Soluble | Similar to dichloromethane, it is an effective solvent for this compound. |

| Ethyl Acetate | Soluble | Its moderate polarity and ester functionality allow for effective solvation. |

| Toluene | Sparingly soluble | The nonpolar nature of toluene makes it a poorer solvent for the relatively polar this compound. |

| Hexane | Insoluble | As a nonpolar alkane, hexane is unable to effectively solvate the polar groups of the molecule. |

Expert Insight: The solubility in polar aprotic solvents like acetone and dichloromethane, coupled with its reactivity, makes these solvents excellent choices for many synthetic transformations involving this compound. For purification by recrystallization, a mixed solvent system, such as ethanol/water, can be effective.[7]

Reactivity and Stability: A Double-Edged Sword

The synthetic utility of this compound stems from its inherent reactivity, which also dictates its stability and handling requirements.

The Electrophilic α-Carbon

The primary site of reactivity is the carbon atom bonded to the chlorine. As an α-halo ketone, this carbon is highly susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances its electrophilicity, making it an excellent substrate for SN2 reactions.

Caption: Sɴ2 reaction at the α-carbon of this compound.

This reactivity is the cornerstone of its use in the synthesis of various pharmaceutical agents, where it is used to introduce the morpholin-4-yl-acetyl moiety.

Amide Bond Stability and Hydrolysis

The amide bond in this compound is generally stable under neutral conditions. However, it can undergo hydrolysis under both acidic and basic conditions, particularly with heating, to yield morpholine and chloroacetic acid.

Caption: Hydrolysis of this compound.

Practical Implication: When performing reactions with this compound in aqueous or protic solvents, the pH and temperature should be carefully controlled to minimize hydrolysis of the amide bond, which would lead to undesired byproducts.

Storage and Handling

Due to its reactivity and hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Physicochemical Property Determination

The following protocols provide standardized, self-validating methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion of a crystalline solid.[8][9] It provides a more detailed thermal profile than traditional capillary methods.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 0 °C.

-

Ramp the temperature from 0 °C to 50 °C at a rate of 10 °C/min under a nitrogen purge.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for DSC melting point determination.

Boiling Point Determination by Thiele Tube Method

Rationale: The Thiele tube method is a classic and reliable technique for determining the boiling point of a small quantity of liquid.[10][11] The unique design of the tube ensures uniform heating of the sample.

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of molten this compound to a small test tube.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a microburner.

-

Observation: Observe for a steady stream of bubbles emerging from the capillary tube.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Caption: Workflow for Thiele tube boiling point determination.

Qualitative Solubility Determination

Rationale: A systematic approach to qualitative solubility testing provides a rapid and effective means of identifying suitable solvents for reactions and purifications.

Protocol:

-

Sample Preparation: Place approximately 20 mg of this compound into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Observation: Agitate each tube vigorously for 1 minute at room temperature.

-

Classification:

-

Soluble: No solid particles are visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid remains largely undissolved.

-

-

Heating (Optional): For sparingly soluble or insoluble samples, gently warm the test tube to observe if solubility increases with temperature.

Caption: Workflow for qualitative solubility determination.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the methylene protons of the morpholine ring and the chloroacetyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the α-chloro carbon, and the four unique carbons of the morpholine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. The C-Cl stretch will also be present, usually in the fingerprint region.

Conclusion

This compound is a valuable synthetic intermediate whose physicochemical properties are intrinsically linked to its molecular structure. A comprehensive understanding of its melting and boiling points, solubility profile, and reactivity is essential for its safe and effective application in research and development. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this versatile compound, enabling them to make informed decisions in their synthetic endeavors and process development activities.

References

- 1. apicule.com [apicule.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-氯-1-吗琳乙-1-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. jocpr.com [jocpr.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. timstar.co.uk [timstar.co.uk]

- 11. uomus.edu.iq [uomus.edu.iq]

4-(Chloroacetyl)morpholine CAS number 1440-61-5 properties

An In-Depth Technical Guide to 4-(Chloroacetyl)morpholine (CAS 1440-61-5) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical properties, field-proven synthetic protocols, reactivity insights, and critical safety data. Our focus is on the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Core Compound Identification and Physicochemical Properties

This compound, with CAS number 1440-61-5, is a key building block in organic synthesis, particularly valued for its bifunctional nature.[1] The molecule incorporates a reactive chloroacetyl group attached to the nitrogen atom of a stable morpholine ring. This structure is instrumental in its utility as an intermediate for creating more complex molecules.[1]

Synonyms: 2-Chloro-1-(4-morpholinyl)ethanone, N-(Chloroacetyl)morpholine, Chloroacetic acid morpholide.[2][3]

The fundamental properties of this compound are summarized below. Understanding these parameters is crucial for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ClNO₂ | [4][5][6] |

| Molecular Weight | 163.60 g/mol | [1][5] |

| Appearance | White to off-white or pale yellow crystalline powder/solid.[7][8] | [7][8] |

| Melting Point | 26-30 °C (clear melt reported between 27.5-33.5 °C) | [8][9] |

| Normal Boiling Point | 214.37 °C | [4] |

| Density | ~1.257 g/mL at 25 °C | |

| Refractive Index | n20/D 1.512 | |

| Flash Point | > 110 °C (> 230 °F) | [9][10] |

| Purity | Typically ≥97% | [6][8] |

Synthesis and Purification: A Protocol Driven by Mechanistic Understanding

The most common and efficient synthesis of this compound involves the acylation of morpholine with chloroacetyl chloride.[11][12] This is a classic nucleophilic acyl substitution reaction.

Causality in Synthesis Design:

-

Nucleophilic Attack: The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[11]

-

Base Requirement: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically a tertiary amine like triethylamine (TEA), is essential to neutralize the acid.[11][12] Without this neutralization, the HCl would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

-

Temperature Control: The reaction is highly exothermic. Performing the addition of chloroacetyl chloride at a reduced temperature (e.g., 5-10°C) is critical to control the reaction rate, prevent side reactions, and ensure safety.[11]

Diagram of Synthesis Reaction

Caption: Synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established laboratory procedures.[11]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine morpholine (1 equivalent), triethylamine (1 equivalent), and diethyl ether (as solvent).

-

Temperature Control: Cool the reaction mixture to 5-10°C using an ice bath.

-

Reagent Addition: Add chloroacetyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture for approximately 6 hours at the same temperature.

-

Room Temperature Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

-

Work-up: Pour the reaction mixture into crushed ice. A solid precipitate of this compound will form.

-

Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.[11]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the C-Cl bond. The carbonyl group adjacent to the methylene chloride makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Mechanism of Action: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion by a nucleophile (Nu⁻), such as an amine, thiol, or alcohol. This Sₙ2 reaction forms a new carbon-nucleophile bond, effectively coupling the morpholine-acetyl scaffold to another molecule.

Caption: General Sₙ2 reaction mechanism.

Applications

The morpholine moiety is a "privileged structure" in medicinal chemistry, known for improving aqueous solubility, metabolic stability, and bioavailability.[13][14] this compound serves as a critical starting point for incorporating this valuable scaffold.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of a wide range of pharmaceutical compounds, including anti-inflammatories, antidepressants, and antifungals.[1] A notable example is its use in the synthesis of Lesinurad , a drug for treating hyperuricemia associated with gout.[1]

-

Bioactive Compound Synthesis: Researchers utilize it to synthesize novel derivatives for biological screening. For instance, reacting it with substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles has produced compounds with significant antibacterial activity.[11][12]

-

CNS Drug Discovery: The morpholine ring is frequently found in drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier.[15]

-

Industrial Microbicide: Beyond pharmaceuticals, chloroacetyl derivatives are used as microbicides in industrial applications like adhesives, cooling water systems, and oil emulsions.[3]

Workflow: From Intermediate to Bioactive Compound

Sources

- 1. apicule.com [apicule.com]

- 2. 4-(クロロアセチル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chem-casts.com [chem-casts.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. B21548.03 [thermofisher.com]

- 9. 1440-61-5 Cas No. | 4-(2-Chloroacetyl)morpholine | Apollo [store.apolloscientific.co.uk]

- 10. 2-氯-1-吗琳乙-1-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. jocpr.com [jocpr.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

spectral data of 4-(Chloroacetyl)morpholine (FT-IR, 1H NMR)

An In-depth Technical Guide to the Spectral Characterization of 4-(Chloroacetyl)morpholine

This guide provides a detailed analysis of the spectral data for this compound (CAS No: 1440-61-5), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Understanding its spectral signature through Fourier-Transform Infrared (FT-IR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is fundamental for identity confirmation, purity assessment, and quality control in research and development settings. This document outlines the experimental protocols for data acquisition and offers an in-depth interpretation of the resulting spectra, grounded in established spectroscopic principles.

Molecular Structure of this compound

This compound possesses the chemical formula C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol .[1] The structure features a morpholine ring N-acylated with a chloroacetyl group. This combination of an amide, an alkyl chloride, and an ether within the morpholine ring gives rise to a distinct and predictable spectral fingerprint.

Experimental Methodologies

The following sections detail standardized protocols for acquiring high-quality FT-IR and ¹H NMR spectra. The causality behind key steps is explained to ensure robust and reproducible results.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

For solid samples like this compound, which can appear as crystals or powder, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and speed.[3][4] Alternatively, the thin solid film method provides excellent results.[5]

Protocol: Thin Solid Film Method for FT-IR Analysis

-

Sample Preparation: Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[5] The choice of solvent is critical; it must fully dissolve the sample and evaporate completely without leaving a residue that could interfere with the spectrum.

-

Film Deposition: Place a single drop of the prepared solution onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid sample on the plate. If the resulting peaks are too weak, another drop of the solution can be added and dried. Conversely, if peaks are too intense (flat-topping), the plate should be cleaned and a more dilute solution used.[5]

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty sample compartment. This is a crucial step to correct for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Analysis: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the FT-IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in the molecule.

Protocol: ¹H NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is important; it should not contain protons that would obscure the signals from the sample.[6]

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[6]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. Ensure the sample height is sufficient to be within the detector coil of the spectrometer.[7]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.[8]

-

Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. The magnetic field is then "shimmed" to optimize its homogeneity, which sharpens the NMR signals and improves resolution.[8]

-

Acquisition: Set the appropriate acquisition parameters, such as the number of scans, pulse angle, and relaxation delay. For a routine ¹H NMR spectrum, a 90° pulse with a single scan may be sufficient if the sample concentration is high enough.[8]

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Spectral Data and Interpretation

FT-IR Spectral Analysis

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and diagnostic peaks in the spectrum.[9]

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) | Medium-Strong |

| ~1654 | C=O Stretch (Amide I) | Tertiary Amide | Strong |

| ~1450 | C-H Bend | Aliphatic (CH₂) | Medium |

| ~1250 | C-N Stretch | Amide | Medium-Strong |

| ~1115 | C-O-C Stretch | Ether | Strong |

| ~750 | C-Cl Stretch | Alkyl Halide | Medium-Strong |

-

C=O Stretch (Amide I): A strong absorption is expected around 1654 cm⁻¹. The position of this band is sensitive to the electronic environment; for tertiary amides like in this molecule, it typically appears in the 1630-1680 cm⁻¹ range.[10]

-

C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong, characteristic stretching vibration, typically observed around 1115 cm⁻¹.

-

C-Cl Stretch: The presence of the chloroacetyl group is confirmed by a medium to strong absorption in the fingerprint region, usually between 600-800 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups of the morpholine and acetyl moieties will be visible as a series of peaks just below 3000 cm⁻¹.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. Due to the symmetry of the morpholine ring and the influence of the electronegative oxygen and the electron-withdrawing acyl group, distinct signals are expected.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration | Assignment |

| ~4.15 | 2H | Singlet (s) | 2H | Cl-CH₂ -C=O |

| ~3.70 | 4H | Triplet (t) | 4H | O-(CH₂ )₂-N |

| ~3.55 | 4H | Triplet (t) | 4H | O-CH₂-CH₂ -N |

-

Chloroacetyl Protons (-CH₂Cl): These two protons are adjacent to a carbonyl group and a chlorine atom, both of which are electron-withdrawing. This deshielding effect shifts their signal significantly downfield to approximately 4.15 ppm. As there are no adjacent protons, the signal appears as a sharp singlet.

-

Morpholine Protons (O-CH₂-): The four protons on the carbons adjacent to the highly electronegative oxygen atom are deshielded and appear as a triplet around 3.70 ppm.[11]

-

Morpholine Protons (-N-CH₂-): The four protons on the carbons adjacent to the nitrogen atom are also deshielded, but slightly less so than those next to the oxygen. They appear as a triplet around 3.55 ppm. The amide nitrogen further influences their chemical shift.[12][13] The signals for the two sets of morpholine protons are triplets due to coupling with their adjacent methylene neighbors.

Conclusion

The combined application of FT-IR and ¹H NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The FT-IR spectrum confirms the presence of the key amide, ether, and alkyl chloride functional groups, while the ¹H NMR spectrum elucidates the precise arrangement and electronic environment of the protons within the molecule. The data presented in this guide serve as a reliable reference for researchers and scientists, ensuring the confident identification and quality assessment of this important chemical compound in drug development and synthetic chemistry applications.

References

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.

- Sample preparation for FT-IR.

- ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- ¹H NMR Protocol for Beginners DRX-400.

- Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

- Chapter 5: Acquiring ¹H and ¹³C Spectra. (2018).

- ResearchGate. ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

- ResearchGate. Amide I band in FT-IR spectrum of peptide GGGGHGGGGHGGGGHGGGG (P1) as well as its first and second derivatives.

- Santa Cruz Biotechnology, Inc. This compound | CAS 1440-61-5.

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

- ChemicalBook. 4-(2-Chloroethyl)morpholine hydrochloride(3647-69-6) ¹H NMR spectrum.

- SpectraBase. This compound - Optional[ATR-IR] - Spectrum.

- ChemicalBook. 1440-61-5(4-(2-CHLOROACETYL)MORPHOLINE) Product Description.

- ACD/Labs. Recognizing the NMR pattern for morpholine. (2008).

- Thermo Fisher Scientific. This compound, 97+%.

- PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC.

- The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

- NMRHANDS-ON PROTOCOLS –ACQUISITION.

- JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy.

- YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021).

- Chemistry LibreTexts. 14.2: Acquiring a NMR Spectrum. (2025).

- Stepbystep procedure for NMR data acquisition.

- ChemicalBook. Morpholine(110-91-8) ¹H NMR spectrum.

- Sigma-Aldrich. This compound 97%.

- Human Metabolome Database. ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581).

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Sigma-Aldrich. This compound 97 1440-61-5.

Sources

- 1. scbt.com [scbt.com]

- 2. 1440-61-5 CAS MSDS (4-(2-CHLOROACETYL)MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. jascoinc.com [jascoinc.com]

- 4. This compound, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 10. m.youtube.com [m.youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

reactivity and stability of 4-(Chloroacetyl)morpholine

An In-Depth Technical Guide to the Reactivity and Stability of 4-(Chloroacetyl)morpholine

Authored by: A Senior Application Scientist

Introduction: The Duality of a Versatile Intermediate

This compound, with the chemical formula C₆H₁₀ClNO₂, is a bifunctional molecule that has carved a significant niche as a key building block in synthetic chemistry. It is recognized by several synonyms, including 2-chloro-1-(4-morpholinyl)ethanone and N-(Chloroacetyl)morpholine. At its core, the structure features a stable morpholine ring, known for its favorable physicochemical and metabolic properties in drug design, appended to a highly reactive chloroacetyl group. This duality—a stable, often bioactive core (the morpholine) and a reactive handle (the chloroacetyl moiety)—makes it an invaluable intermediate for the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatories, antidepressants, and antifungals, as well as agrochemicals. This guide provides an in-depth exploration of the chemical reactivity that makes this compound so useful and the stability considerations that are critical for its effective handling, storage, and application.

Part 1: The Core Reactivity Profile - An Electrophilic Hub

The chemical behavior of this compound is overwhelmingly dictated by the chloroacetyl group. The strong electron-withdrawing effects of both the adjacent carbonyl group (C=O) and the chlorine atom render the α-carbon (the carbon bonded to the chlorine) highly electrophilic. This electron deficiency makes it an excellent target for nucleophilic attack, primarily proceeding through an Sₙ2 mechanism.

The General Sₙ2 Reaction Mechanism

The fundamental reaction involves the attack of a nucleophile (Nu⁻) on the α-carbon, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion as the leaving group. This reaction is the cornerstone of its utility in synthetic chemistry.

Caption: General Sₙ2 reaction of this compound.

Reactivity with Specific Nucleophile Classes

The versatility of this compound stems from its predictable reactivity with a broad range of nucleophiles.

-

Amines (Primary and Secondary): This is one of the most common applications. The reaction with amines yields N-substituted 2-morpholinoacetamides. The reaction mechanism involves the amine's nitrogen atom acting as the nucleophile, attacking the electrophilic carbon and displacing the chloride. This is a foundational method for linking the morpholine scaffold to other amine-containing molecules.

-

Thiols: Thiols are excellent nucleophiles, and their sulfur atom readily attacks the α-carbon of this compound to form stable thioether linkages. This reaction is highly efficient due to the soft nature and high nucleophilicity of the sulfur atom.

-

Hydroxide and Water (Hydrolysis): The molecule is susceptible to hydrolysis, where water or hydroxide ions act as nucleophiles. This reaction, which leads to the formation of 4-(hydroxyacetyl)morpholine, is a primary degradation pathway and a critical consideration for stability, as discussed in the next section.

-

Other Nucleophiles: Carboxylates, azides, and other common nucleophiles can also be effectively coupled using this reagent, expanding its synthetic utility.

Part 2: The Stability Profile - A Guide to Handling and Storage

While its reactivity is a key asset, it also defines its vulnerabilities. Understanding the stability of this compound is paramount for ensuring its quality, shelf-life, and the success of synthetic protocols.

Physicochemical Properties

A summary of key physical properties provides a baseline for understanding its behavior.

| Property | Value | Source(s) |

| CAS Number | 1440-61-5 | |

| Molecular Formula | C₆H₁₀ClNO₂ | |

| Molecular Weight | 163.60 g/mol | |

| Appearance | White to pale yellow crystals or powder | |

| Melting Point | 26-30 °C | |

| Density | ~1.257 g/mL at 25 °C | |

| Flash Point | > 110 °C |

Hydrolytic Stability: The Influence of pH

The primary stability concern for this compound is hydrolysis. The C-Cl bond is susceptible to cleavage by water, a reaction that is significantly influenced by pH.

-

Alkaline Conditions (High pH): Stability is lowest under basic conditions. The hydroxide ion (OH⁻) is a strong nucleophile and readily attacks the electrophilic α-carbon, leading to rapid degradation to 4-(hydroxyacetyl)morpholine.

-

Acidic Conditions (Low pH): While more stable than in basic media, acidic conditions can catalyze hydrolysis, albeit at a slower rate. Protonation of the carbonyl oxygen can further enhance the electrophilicity of the α-carbon.

-

Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability at or near neutral pH, where the concentrations of both H⁺ and OH⁻ are minimized.

Caption: Primary hydrolytic degradation pathway.

Thermal Stability and Incompatibilities

This compound is stable under normal ambient conditions but can decompose at elevated temperatures. Its flash point is above 110 °C, indicating it is not highly flammable. For long-term storage and handling, it is crucial to avoid contact with incompatible materials that can catalyze its degradation or cause hazardous reactions.

Recommended Storage and Handling

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8°C). | To minimize thermal and hydrolytic degradation. |

| Atmosphere | Keep in a tightly closed container in a dry place. | To protect from atmospheric moisture, which can cause hydrolysis. |

| Ventilation | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or vapors. |

| Incompatibles | Strong oxidizing agents, strong acids, strong bases. | To prevent vigorous or uncontrolled reactions and degradation. |

Part 3: Field-Proven Methodologies and Protocols

To bridge theory and practice, this section provides validated experimental protocols that demonstrate the core reactivity and analytical assessment of this compound.

Experimental Protocol 1: Synthesis of N-Aryl-2-morpholinoacetamide

This protocol details a standard procedure for the reaction of this compound with an aromatic amine, a common step in pharmaceutical synthesis.

Causality: The choice of an anhydrous solvent prevents premature hydrolysis of the starting material. Potassium carbonate acts as a base to neutralize the HCl formed during the Sₙ2 reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.

Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aromatic amine (1 eq.), anhydrous potassium carbonate (1 eq.), and absolute ethanol.

-

Reagent Addition: While stirring and heating the mixture to reflux, add a solution of this compound (1 eq.) dissolved in absolute ethanol dropwise over 30 minutes.

-

Reaction: Maintain the reaction mixture at reflux for 8-10 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-aryl-2-morpholinoacetamide.

-

Validation: Confirm the structure and purity of the final product using FT-IR, ¹H-NMR, and melting point analysis.

Experimental Protocol 2: Assessing Hydrolytic Stability by HPLC

This protocol provides a quantitative method to evaluate the degradation of this compound under different pH conditions.

Causality: HPLC is an ideal technique for this analysis as it can separate the parent compound from its primary hydrolytic degradant, 4-(hydroxyacetyl)morpholine, allowing for accurate quantification of both over time. Using buffered solutions ensures the pH remains constant throughout the experiment, which is critical for obtaining reliable kinetic data.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile (e.g., 1 mg/mL).

-

Buffer Preparation: Prepare three aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Sample Incubation: Add a small aliquot of the stock solution to each of the three buffers in separate vials to achieve a final concentration of ~100 µg/mL. Place the vials in a constant temperature bath (e.g., 40 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

HPLC Analysis: Immediately inject the aliquot onto a suitable C18 reverse-phase HPLC column. Use a mobile phase (e.g., acetonitrile/water gradient) that provides good separation between the parent compound and its degradant.

-

Quantification: Monitor the elution using a UV detector. Calculate the percentage of this compound remaining at each time point by comparing its peak area to the initial (t=0) peak area.

-

Data Interpretation: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.

Conclusion

This compound is a powerful and versatile synthetic intermediate, primarily due to the electrophilic nature of its chloroacetyl group, which readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This high reactivity, however, necessitates a thorough understanding of its stability profile. The principal degradation pathway is hydrolysis, a reaction that is highly dependent on pH and temperature. By employing appropriate handling procedures, anhydrous reaction conditions, and controlled storage, researchers can effectively harness the synthetic potential of this valuable building block while ensuring the integrity of their materials and the reproducibility of their results. This guide serves as a foundational resource for scientists and developers aiming to leverage the unique chemical attributes of this compound in their research and development endeavors.

References

-

Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]

-

apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. Retrieved from [Link]

-

OSHA. (2003). Morpholine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 1440-61-5) – Thermophysical Properties. Retrieved from [Link]

-

Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Himalayan Journal of Interdisciplinary Certifications, 2022(07). Retrieved from [Link]

- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

4-(Chloroacetyl)morpholine: A Versatile Electrophilic Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloroacetyl)morpholine has emerged as a pivotal building block in contemporary organic synthesis, prized for its dual functionality and predictable reactivity. This technical guide provides an in-depth exploration of its synthesis, core reactivity, and extensive applications, particularly within medicinal chemistry and drug development. By synthesizing data from established literature and providing field-proven insights, this document serves as a comprehensive resource for researchers leveraging this versatile reagent. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.

Introduction: The Strategic Value of a Bifunctional Reagent

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, basic handle for salt formation.[1][2] Morpholine and its derivatives are key components in a range of pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[3][4]

This compound, also known as 2-chloro-1-morpholinoethanone, capitalizes on this desirable scaffold by wedding it to a highly reactive chloroacetyl group. This combination creates a powerful bifunctional reagent:

-

An Electrophilic Anchor: The α-chloro amide functionality serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles (amines, thiols, alcohols, etc.).

-

A Bioactive Scaffold: The morpholine ring itself imparts favorable physicochemical properties to the resulting molecule.[1]

This guide will illuminate the practical synthesis and application of this reagent, demonstrating its role as a cornerstone intermediate in the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1440-61-5 | [5][6] |

| IUPAC Name | 2-chloro-1-morpholin-4-ylethanone | [5] |

| Synonyms | 4-(2-chloroacetyl)morpholine, N-(Chloroacetyl)morpholine | [7] |

| Molecular Formula | C₆H₁₀ClNO₂ | [5] |

| Molecular Weight | 163.60 g/mol | [5] |

| Appearance | Off-white, low melting solid | [8] |

| Melting Point | 26-30 °C | |

| Density | 1.257 g/mL at 25 °C | |

| Refractive Index | n20/D 1.512 | |

| SMILES String | ClCC(=O)N1CCOCC1 |

Synthesis of this compound: A Fundamental Protocol

The most direct and widely used synthesis involves the acylation of morpholine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Mechanism Insight: The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[9] A tertiary amine base, such as triethylamine (TEA), is crucial. It serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound[11]

-

Reaction Setup: To a stirred solution of morpholine (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., diethyl ether) in a flask equipped with a dropping funnel, cool the mixture to 5-10 °C using an ice bath.

-

Reagent Addition: Add chloroacetyl chloride (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for 6 hours at the same temperature, then let it warm to room temperature and stir for an additional 24 hours.

-

Workup: Pour the reaction mixture into crushed ice with stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield pure this compound.

Core Reactivity: The Chloroacetyl Group as an Alkylating Agent

The primary utility of this compound stems from the reactivity of the C-Cl bond, which is activated by the adjacent carbonyl group. This makes the methylene carbon (-CH₂-) highly electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction.

Causality: The electron-withdrawing effect of the adjacent carbonyl oxygen polarizes the C-Cl bond and stabilizes the transition state of the Sₙ2 reaction. This makes the chloride a good leaving group and the α-carbon a prime target for nucleophilic attack.

This reactivity is the foundation for its use in constructing larger molecules, particularly in the synthesis of pharmaceutical derivatives.[9][10]

Caption: General Sₙ2 reaction pathway using this compound.

Applications in Pharmaceutical and Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex heterocyclic systems.[5]

Case Study: Synthesis of Reboxetine Analogues

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[11][12] While direct synthesis of reboxetine often builds the morpholine ring from other precursors, the chloroacetyl functional group is a cornerstone of this chemistry. For instance, the synthesis of chiral aryl morpholine derivatives, which are precursors to (S,S)-reboxetine, involves reacting an amino alcohol with chloroacetyl chloride to form a chloroacetamide intermediate.[11] This intermediate then undergoes intramolecular cyclization to form the morpholinone core, which is subsequently reduced. This highlights the fundamental role of the chloroacetyl unit, provided by reagents like this compound or chloroacetyl chloride itself, in constructing the morpholine ring system central to these NRIs.[11][12]

Synthesis of Biologically Active Heterocycles

The reagent is widely used to couple the morpholino-ethanone moiety to other heterocyclic scaffolds known for their biological activity.

Example: Synthesis of 2-aminobenzothiazole derivatives [9][10]

Substituted 2-aminobenzothiazoles are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[9] Reacting these compounds with this compound provides a straightforward route to novel derivatives for biological screening.